molecular formula C13H17NO4 B5726735 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid

5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid

Cat. No. B5726735
M. Wt: 251.28 g/mol
InChI Key: ZQQJUIZXZPCNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid, also known as EPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. EPPA is a pentapeptide that has been synthesized through various methods and has been found to have significant effects on biochemical and physiological processes.

Mechanism of Action

5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid has been found to bind to a specific receptor in the brain, known as the N-methyl-D-aspartate (NMDA) receptor. This binding leads to the activation of a number of signaling pathways, including the activation of protein kinase C (PKC) and the release of nitric oxide (NO). These pathways have been implicated in a number of physiological processes, including neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid has been found to have significant effects on a number of biochemical and physiological processes, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of synaptic plasticity. These effects have been found to be dependent on the concentration of 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid, as well as the duration of exposure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid in lab experiments is its ability to modulate a number of biochemical and physiological processes. This makes it a useful tool for studying the underlying mechanisms of various physiological processes. However, one of the limitations of using 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid, including the development of more selective agonists and antagonists for the NMDA receptor, the identification of new signaling pathways that are activated by 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid, and the exploration of its potential applications in drug discovery and chemical biology. Additionally, further research is needed to better understand the potential toxicity of 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid and its effects on various physiological processes.

Synthesis Methods

5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid can be synthesized through a number of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The solid-phase method involves attaching the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. The solution-phase method involves the sequential addition of the amino acids in solution, followed by purification of the resulting peptide.

Scientific Research Applications

5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid has been studied extensively for its potential applications in various fields, including drug discovery, chemical biology, and bioorganic chemistry. 5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid has been found to have significant effects on biochemical and physiological processes, making it a promising compound for further research.

properties

IUPAC Name

5-(2-ethoxyanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-18-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJUIZXZPCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyanilino)-5-oxopentanoic acid

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